4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide 4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 897611-98-2
VCID: VC4663551
InChI: InChI=1S/C21H27N3O4S/c1-2-28-20-10-8-18(9-11-20)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H,22,25)
SMILES: CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Molecular Formula: C21H27N3O4S
Molecular Weight: 417.52

4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

CAS No.: 897611-98-2

Cat. No.: VC4663551

Molecular Formula: C21H27N3O4S

Molecular Weight: 417.52

* For research use only. Not for human or veterinary use.

4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide - 897611-98-2

Specification

CAS No. 897611-98-2
Molecular Formula C21H27N3O4S
Molecular Weight 417.52
IUPAC Name 4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Standard InChI InChI=1S/C21H27N3O4S/c1-2-28-20-10-8-18(9-11-20)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H,22,25)
Standard InChI Key FVCMILIVYGYSQE-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Introduction

4-Ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that incorporates a benzamide backbone with a sulfonyl group linked to a phenylpiperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be influenced by the presence of both the benzamide and piperazine components.

Synthesis and Preparation

The synthesis of 4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves a multi-step process that includes the formation of the benzamide core, introduction of the ethoxy group, and attachment of the sulfonyl-phenylpiperazine moiety. This process may involve reactions such as nucleophilic substitution and sulfonylation.

Biological Activity and Potential Applications

Compounds with benzamide and piperazine components have been explored for various biological activities, including potential roles in neurological disorders and as kinase inhibitors . The presence of a phenylpiperazine ring can contribute to interactions with biological targets, such as receptors or enzymes, due to its ability to participate in hydrogen bonding and π-π interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator